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Compound of Interest

Compound Name: 3-Fluoro-5-iodobenzonitrile

Cat. No.: B1302148

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-iodobenzonitrile, a
halogenated aromatic compound of significant interest in medicinal chemistry and drug
development. This document details its chemical and physical properties, provides a plausible
synthetic route, and explores its potential applications as a key building block in the synthesis
of targeted therapeutics, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.

Compound Identification and Properties

The IUPAC name for the compound is 3-Fluoro-5-iodobenzonitrile.[1][2] It is a disubstituted
benzonitrile with a fluorine atom at the 3-position and an iodine atom at the 5-position relative

to the nitrile group.

Table 1: Physicochemical Properties of 3-Fluoro-5-iodobenzonitrile
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Property Value Reference(s)

CAS Number 723294-75-5 [LI[21031[41[5]

Molecular Formula C7HsFIN [1][2][3]14]

Molecular Weight 247.01 g/mol [1112]131[4]

Appearance Not specified, likely a solid

Melting Point 29-30°C [3]

Boiling Point 251°C at 760 mmHg [2][3]

Density 1.98 g/cm3 [3]

Flash Point 105°C [2][3]
Predicted to have low solubility

- in water and higher solubility in

Solubility . .
polar organic solvents like
DMSO, DMF, and alcohols.[6]
INChI=1S/C7H3FIN/c8-6-1-

InChl [1][3]
5(4-10)2-7(9)3-6/h1-3H

SMILES C1=C(C=C(C=C1F)I)C#N [1][4][5]

Table 2: Computational Descriptors

Descriptor Value Reference(s)

Topological Polar Surface Area
23.79 A2 [4]

(TPSA)

LogP 2.30198 [4]

Hydrogen Bond Acceptors 1 [4]

Hydrogen Bond Donors 0 [4]

Rotatable Bonds 0 [4]
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Experimental Protocols

While a specific, peer-reviewed publication detailing the synthesis of 3-Fluoro-5-
iodobenzonitrile is not readily available, a robust synthetic route can be proposed based on
the well-established Sandmeyer reaction.[1][2] This method is a cornerstone of aromatic
chemistry for the conversion of anilines to a wide variety of functional groups, including nitriles.

2.1. Synthesis of 3-Fluoro-5-iodobenzonitrile via Sandmeyer Reaction

This protocol describes the synthesis starting from the commercially available 3-Fluoro-5-
iodoaniline. The process involves two main steps: diazotization of the aniline followed by
cyanation with a copper(l) cyanide catalyst.

Step 1: Diazotization of 3-Fluoro-5-iodoaniline

» Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
thermometer, and a dropping funnel, suspend 3-Fluoro-5-iodoaniline (1.0 equivalent) in an
agueous solution of hydrochloric acid (e.g., 3 M).

e Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this
temperature range to ensure the stability of the diazonium salt.

 Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this
solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature
does not exceed 5 °C.

e Stirring: Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the
complete formation of the 3-fluoro-5-iodobenzenediazonium chloride salt. The solution
should be kept cold for the subsequent step.

Step 2: Cyanation (Sandmeyer Reaction)

o Catalyst Preparation: In a separate, larger reaction vessel, prepare a solution of copper(l)
cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Heat this
solution to 60-70 °C. Caution:Cyanide salts are highly toxic. This step must be performed in
a well-ventilated fume hood with appropriate personal protective equipment.
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» Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution
prepared in Step 1 to the heated copper(l) cyanide solution.[1] Vigorous nitrogen evolution
will be observed. The rate of addition should be controlled to manage the effervescence.

o Reaction Completion: After the addition is complete, continue to stir the reaction mixture at
60-70 °C for 1-2 hours to ensure the reaction goes to completion.[2]

o Workup and Purification:
o Cool the reaction mixture to room temperature.
o Extract the product into a suitable organic solvent such as toluene or ethyl acetate (3x).
o Combine the organic layers and wash with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

o The crude product can be purified by flash column chromatography on silica gel or by
recrystallization to yield pure 3-Fluoro-5-iodobenzonitrile.[2]
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Proposed synthesis workflow for 3-Fluoro-5-iodobenzonitrile.

Applications in Drug Development: A Precursor for
PARP Inhibitors

The benzamide functional group is recognized as a "privileged scaffold" in medicinal chemistry,
forming the core of numerous therapeutic agents.[3] Halogenated benzamides, which can be
synthesized from precursors like 3-Fluoro-5-iodobenzonitrile, are of particular interest for
developing inhibitors of Poly(ADP-ribose) polymerase (PARP).[3][7]
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PARP enzymes, especially PARP1, are crucial for the repair of DNA single-strand breaks
(SSBs).[7] In cancers with deficiencies in other DNA repair pathways, such as those with
BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately
cell death. This concept, known as "synthetic lethality," is a clinically validated strategy for
treating certain types of ovarian, breast, and prostate cancers.[3]

The benzamide moiety of PARP inhibitors often mimics the nicotinamide portion of NAD+, the
natural substrate for PARP, thereby acting as a competitive inhibitor.[7] 3-Fluoro-5-
iodobenzonitrile serves as a valuable starting material because its nitrile group can be readily
hydrolyzed to the primary benzamide. The fluorine atom can enhance metabolic stability and
binding affinity, while the iodine atom provides a reactive handle for further molecular
elaboration through cross-coupling reactions (e.g., Sonogashira, Suzuki) to build more complex
and potent inhibitors.[3][7]

3.1. PARP1 Signaling Pathway in DNA Repair

The diagram below illustrates the central role of PARP1 in the base excision repair (BER)
pathway for SSBs and the mechanism of action for PARP inhibitors.
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PARPL1 signaling in DNA repair and mechanism of inhibition.

3.2. Experimental Protocol: Hydrolysis to 3-Fluoro-5-iodobenzamide
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The conversion of 3-Fluoro-5-iodobenzonitrile to its corresponding primary amide is a key
step in the synthesis of potential PARP inhibitors.

» Reaction Setup: Dissolve 3-Fluoro-5-iodobenzonitrile (1.0 equivalent) in a suitable solvent
such as dimethyl sulfoxide (DMSO) or tert-butanol in a round-bottom flask.[1][6]

o Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium
carbonate.[1][6]

o Oxidant Addition: Cool the mixture in an ice bath to below 10 °C. Slowly add hydrogen
peroxide (30% aqueous solution, ~3.0 equivalents) dropwise, maintaining the low
temperature.[6]

o Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor
the progress by Thin Layer Chromatography (TLC) or HPLC.

o Workup: Once complete, quench any excess peroxide with a saturated aqueous solution of
sodium sulfite. Acidify the mixture with dilute HCI to a pH of ~2-3 to precipitate the product.[6]

« Purification: Filter the crude solid, wash with cold water, and dry under vacuum. The 3-
Fluoro-5-iodobenzamide can be further purified by recrystallization from a suitable solvent
system (e.g., ethanol/water).[6]

3.3. Drug Development Workflow

The development of a novel therapeutic, such as a PARP inhibitor, from a starting material like
3-Fluoro-5-iodobenzonitrile follows a structured workflow from initial synthesis to biological
validation.

Library of
PARPi Candidates

Biochemical Assays Cell-Based Assays
(PARP1 ICs0) (e.g., BRCA-mutant cells)

Lead Optimization
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General workflow for PARP inhibitor development.
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Safety Information

3-Fluoro-5-iodobenzonitrile should be handled with care in a laboratory setting.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this chemical. All manipulations
should be performed in a well-ventilated fume hood with appropriate personal protective
equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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